molecular formula C21H18F3N3O3S B11478458 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11478458
M. Wt: 449.4 g/mol
InChI Key: OTLDEJBLHYVKNT-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiophene derivatives, and pyrazolo[1,5-a]pyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl and thiophene derivatives with pyrazolo[1,5-a]pyrimidine precursors under acidic or basic conditions.

    Methoxylation: Introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Trifluoromethylation: Incorporating trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, pyrazolo[1,5-a]pyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. This compound may exhibit similar biological activities.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties. The specific biological targets and efficacy of this compound would require further research.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, pyrazolo[1,5-a]pyrimidines can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2-(methyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of “3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” lies in its specific combination of functional groups and substituents. The presence of methoxy, thiophene, and trifluoromethyl groups may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H18F3N3O3S/c1-28-11-14-19(12-6-7-15(29-2)16(9-12)30-3)20-25-13(17-5-4-8-31-17)10-18(21(22,23)24)27(20)26-14/h4-10H,11H2,1-3H3

InChI Key

OTLDEJBLHYVKNT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC(=NC2=C1C3=CC(=C(C=C3)OC)OC)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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